molecular formula C18H14ClFN6O B284393 N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B284393
Poids moléculaire: 384.8 g/mol
Clé InChI: AYCQHCUMLSLJBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of compounds known as tetraazolo[1,5-a]pyrimidines, which have been shown to have a range of pharmacological activities, including central nervous system (CNS) effects.

Mécanisme D'action

The exact mechanism of action of N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the GABA-A alpha5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor subtype, this compound may improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for use in laboratory experiments. It is a highly selective compound that targets a specific receptor subtype, which makes it useful for investigating the role of this receptor subtype in cognitive function and memory. However, this compound also has some limitations, including its relatively short half-life and poor solubility, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the development of more potent and selective compounds that target the GABA-A alpha5 receptor subtype. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and memory, as well as its potential for use in the treatment of other CNS disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for predicting patient response to treatment.

Méthodes De Synthèse

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is synthesized through a multi-step process involving the reaction of 4-chloroaniline with 3-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 5-methyltetrazole in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Propriétés

Formule moléculaire

C18H14ClFN6O

Poids moléculaire

384.8 g/mol

Nom IUPAC

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H14ClFN6O/c1-10-15(17(27)22-14-7-5-12(19)6-8-14)16(11-3-2-4-13(20)9-11)26-18(21-10)23-24-25-26/h2-9,16H,1H3,(H,22,27)(H,21,23,25)

Clé InChI

AYCQHCUMLSLJBZ-UHFFFAOYSA-N

SMILES isomérique

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

SMILES canonique

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.